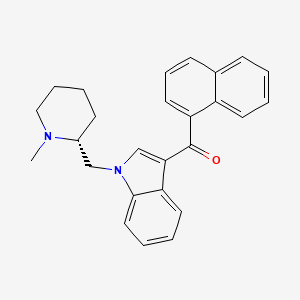

(R)-(1-((1-Methylpiperidin-2-yl)methyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone

説明

®-(1-((1-Methylpiperidin-2-yl)methyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone is a synthetic compound known for its complex structure and potential applications in various fields of scientific research. This compound features a unique combination of an indole core, a naphthalene moiety, and a piperidine ring, making it a subject of interest for chemists and pharmacologists.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-(1-((1-Methylpiperidin-2-yl)methyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone typically involves multiple steps:

Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Attachment of the Piperidine Ring: The piperidine ring is introduced through a reductive amination reaction. This involves the reaction of the indole derivative with 1-methylpiperidine in the presence of a reducing agent such as sodium cyanoborohydride.

Coupling with Naphthalene: The final step involves coupling the indole-piperidine intermediate with a naphthalene derivative. This can be achieved through a Friedel-Crafts acylation reaction using an appropriate acyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole and piperidine moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can target the carbonyl group in the methanone linkage. Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions. Halogenation, nitration, and sulfonation are common examples.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of hydroxylated derivatives.

Reduction: Conversion of the carbonyl group to a hydroxyl group.

Substitution: Halogenated, nitrated, or sulfonated derivatives depending on the substituent introduced.

科学的研究の応用

Chemical Properties and Structure

The molecular formula of AM-1220 is C26H26N2O, with a molecular weight of approximately 382.5 g/mol. The compound features a complex structure that includes an indole moiety linked to a naphthalene group through a methanone functional group and a piperidine ring. This unique arrangement contributes to its pharmacological properties, particularly regarding its interaction with cannabinoid receptors.

Pharmacological Applications

1. Cannabinoid Receptor Interaction

AM-1220 primarily acts as a selective agonist for the CB1 cannabinoid receptor. Research indicates that it exhibits a binding affinity comparable to other synthetic cannabinoids, such as JWH-018 and AB-FUBINACA. Studies utilizing radiolabeled ligands have demonstrated its efficacy in activating CB1 receptors, which are implicated in various physiological processes including pain modulation, appetite regulation, and mood enhancement.

2. Potential Therapeutic Uses

Given its pharmacological profile, AM-1220 is being investigated for potential therapeutic applications in several areas:

- Pain Management: Due to its action on the CB1 receptor, AM-1220 may provide analgesic effects, making it a candidate for pain relief therapies.

- Anxiety and Mood Disorders: Its interaction with the endocannabinoid system suggests potential benefits in treating anxiety and depression.

- Appetite Stimulation: Similar to other cannabinoids, AM-1220 may be explored for its ability to stimulate appetite, which could be beneficial for patients undergoing treatments that reduce appetite.

Comparative Analysis with Other Synthetic Cannabinoids

The following table summarizes AM-1220's features compared to other synthetic cannabinoids:

| Compound Name | Structure Features | Primary Activity |

|---|---|---|

| AM-1220 | Indole-naphthalene-piperidine | CB1 agonist |

| JWH-018 | Naphthoylindole derivative | CB1 agonist |

| AB-FUBINACA | Indole-based structure | CB1 agonist |

| UR-144 | Indazole derivative | CB1 agonist |

| 5F-MDMB-PICA | Indole structure with fluorine | CB1 agonist |

AM-1220's unique structural features may confer distinct pharmacological properties compared to other synthetic cannabinoids, particularly regarding selectivity for the CB1 receptor and potential therapeutic applications .

Case Studies and Research Findings

Several studies have been conducted to evaluate the pharmacokinetics and safety profile of AM-1220:

Study 1: Binding Affinity Assessment

A study conducted by researchers assessed the binding affinity of AM-1220 at CB1 receptors using competitive radiolabeled ligand assays. The results indicated that AM-1220 has a high affinity for CB1 receptors, comparable to established cannabinoids like JWH-018. This suggests its potential effectiveness in eliciting cannabinoid-like effects in vivo.

Study 2: Pharmacokinetics

Pharmacokinetic studies have shown that AM-1220 is metabolized in vivo, providing insights into its safety profile and potential side effects. The studies indicated moderate bioavailability and a metabolic pathway similar to other cannabinoids, which is crucial for understanding dosing regimens and therapeutic applications .

Study 3: Therapeutic Applications

Research focused on the therapeutic applications of AM-1220 has highlighted its potential in managing chronic pain and anxiety disorders. Preliminary results from animal models suggest that AM-1220 may reduce pain perception and anxiety-like behaviors without significant adverse effects typically associated with broader-spectrum cannabinoid agonists .

作用機序

The mechanism of action of ®-(1-((1-Methylpiperidin-2-yl)methyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone involves its interaction with specific molecular targets, such as serotonin receptors. The indole core mimics the structure of serotonin, allowing the compound to bind to these receptors and modulate their activity. This interaction can influence various signaling pathways, leading to changes in neurotransmitter release and neuronal activity.

類似化合物との比較

Similar Compounds

- (1-(5-Hydroxypentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone (AM-2202)

- (1-(4-Pentenyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone

Uniqueness

Compared to similar compounds, ®-(1-((1-Methylpiperidin-2-yl)methyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone stands out due to the presence of the piperidine ring, which can significantly alter its pharmacokinetic and pharmacodynamic properties. This structural feature may enhance its binding affinity and selectivity for certain biological targets, making it a valuable compound for further research and development.

生物活性

(R)-(1-((1-Methylpiperidin-2-yl)methyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone, commonly known as AM-1220, is a synthetic cannabinoid that has garnered attention due to its significant biological activity, particularly its interaction with cannabinoid receptors. This compound is characterized by its unique structural features, which include an indole moiety linked to a naphthalene group through a methanone functional group, along with a piperidine ring. The molecular formula for AM-1220 is C26H26N2O, with a molecular weight of approximately 382.49 g/mol .

Cannabinoid Receptor Agonism

AM-1220 primarily acts as an agonist for the cannabinoid receptor CB1, exhibiting moderate selectivity over the CB2 receptor. This selectivity is crucial as it may enhance its therapeutic potential while minimizing peripheral side effects commonly associated with non-selective cannabinoid agonists. In vivo studies have demonstrated that AM-1220 influences various physiological processes, including appetite regulation, pain perception, and mood stabilization due to its action on the endocannabinoid system .

Pharmacological Profiles

The pharmacological profile of AM-1220 has been explored in several studies, indicating its potential applications in treating conditions related to the endocannabinoid system:

- Appetite Stimulation : Research indicates that compounds like AM-1220 can enhance appetite, making it potentially useful in conditions where appetite loss is a concern.

- Pain Management : The agonistic action on CB1 receptors suggests a role in modulating pain pathways, which could be beneficial for chronic pain management.

- Mood Regulation : The interaction with neurotransmitter systems implies potential applications in mood disorders .

Structure-Activity Relationship (SAR)

The structure of AM-1220 contributes significantly to its biological activity. The presence of the piperidine ring and the specific arrangement of the indole and naphthalene groups are thought to enhance binding affinity and receptor activation. Comparative studies with other synthetic cannabinoids highlight these unique features:

| Compound Name | Structure Features | Primary Activity |

|---|---|---|

| JWH-018 | Naphthoylindole derivative | CB1 agonist |

| AB-FUBINACA | Indole-based structure with fluorobenzyl group | CB1 agonist |

| UR-144 | Indazole derivative with a cyclopropyl group | CB1 agonist |

| AM-1220 | Indole linked to naphthalene via methanone; piperidine ring | CB1 agonist |

This table illustrates how AM-1220's unique structural characteristics may confer distinct pharmacological properties compared to other synthetic cannabinoids.

In Vivo Studies

Research conducted on the effects of AM-1220 in animal models has shown promising results regarding its efficacy in modulating behaviors associated with anxiety and depression. For instance, experiments involving rodent models have indicated that administration of AM-1220 leads to significant reductions in anxiety-like behaviors, suggesting potential applications in anxiety disorders .

Comparative Efficacy

In comparative studies against other cannabinoids, AM-1220 has demonstrated superior efficacy in specific behavioral assays. For example, it was found to produce more pronounced effects on pain relief compared to JWH-018 and other analogs, indicating its potential as a more effective therapeutic agent .

Safety Profile

While the therapeutic potential is notable, ongoing research is essential to fully understand the safety profile of AM-1220. Preliminary pharmacokinetic studies suggest that it is metabolized efficiently in vivo, but comprehensive toxicity assessments are still required to evaluate long-term safety implications.

特性

IUPAC Name |

[1-[[(2R)-1-methylpiperidin-2-yl]methyl]indol-3-yl]-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O/c1-27-16-7-6-11-20(27)17-28-18-24(22-13-4-5-15-25(22)28)26(29)23-14-8-10-19-9-2-3-12-21(19)23/h2-5,8-10,12-15,18,20H,6-7,11,16-17H2,1H3/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URKVBEKZCMUTQC-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1CN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCCC[C@@H]1CN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40159162 | |

| Record name | AM-1220 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40159162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134959-64-1 | |

| Record name | AM-1220 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134959641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AM-1220 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40159162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AM-1220, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44NQ9RBE1B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。